N-Phenyl-3-[(propan-2-yl)amino]but-2-enethioamide
Description
N-Phenyl-3-[(propan-2-yl)amino]but-2-enethioamide is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to a but-2-enethioamide structure, with an isopropylamino substituent
Properties
CAS No. |
62398-65-6 |
|---|---|
Molecular Formula |
C13H18N2S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
N-phenyl-3-(propan-2-ylamino)but-2-enethioamide |
InChI |
InChI=1S/C13H18N2S/c1-10(2)14-11(3)9-13(16)15-12-7-5-4-6-8-12/h4-10,14H,1-3H3,(H,15,16) |
InChI Key |
HJDNSKANXXJANB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=CC(=S)NC1=CC=CC=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-[(propan-2-yl)amino]but-2-enethioamide typically involves the reaction of a phenylamine derivative with a but-2-enethioamide precursor. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-[(propan-2-yl)amino]but-2-enethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-Phenyl-3-[(propan-2-yl)amino]but-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Phenyl-3-[(propan-2-yl)amino]but-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-3-[(propan-2-yl)amino]but-2-enamide
- N-Phenyl-3-[(propan-2-yl)amino]but-2-enol
- N-Phenyl-3-[(propan-2-yl)amino]but-2-enone
Uniqueness
N-Phenyl-3-[(propan-2-yl)amino]but-2-enethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
